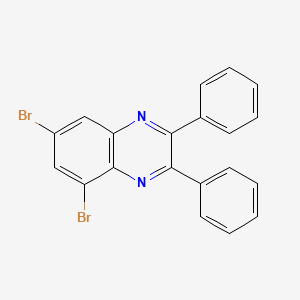

5,7-Dibromo-2,3-diphenylquinoxaline

Description

Significance of the Quinoxaline (B1680401) Core in Organic Chemistry and Materials Science

The quinoxaline moiety is a fundamental N-heterocyclic aromatic compound that has garnered significant attention from researchers. nih.govnih.gov Its structure, featuring a benzene (B151609) ring fused to a pyrazine (B50134) ring, imparts a unique combination of properties. nih.gov Quinoxalines are known for their high thermal stability, electron-deficient nature, and the ability to form extended π-conjugated systems. nih.govbeilstein-journals.org These characteristics make them highly attractive for applications in organic electronics, where they can function as electron-transporting materials, fluorescent emitters, and components of push-pull chromophores. nih.govmdpi.com The structural diversity of quinoxalines allows for precise tuning of their electronic and photophysical properties through chemical modification, making them a versatile platform for creating new functional materials. beilstein-journals.org

Role of Halogenated Quinoxalines as Synthetic Precursors

The introduction of halogen atoms, such as bromine, onto the quinoxaline core is a key synthetic strategy for creating advanced materials. Halogenated quinoxalines, including 5,7-Dibromo-2,3-diphenylquinoxaline, serve as versatile precursors for a variety of chemical transformations. researchgate.net The carbon-bromine bonds provide reactive sites for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of functional groups and the extension of the π-conjugated system. This "post-functionalization" approach is crucial for fine-tuning the material's properties, such as its absorption and emission wavelengths, energy levels, and charge transport characteristics. The strategic placement of bromine atoms on the quinoxaline ring allows for directional control in the synthesis of complex molecular architectures.

The synthesis of quinoxaline derivatives often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. mdpi.comajrconline.org For instance, 2,3-diphenylquinoxaline (B159395) can be prepared by reacting o-phenylenediamine (B120857) with benzil (B1666583). researchgate.netscribd.com To obtain halogenated derivatives like this compound, a halogenated o-phenylenediamine is typically used as the starting material.

Research Trajectories for this compound and Related Isomers

Research on this compound and its isomers, such as 5,8-dibromo-2,3-diphenylquinoxaline (B1592716), is driven by the desire to understand structure-property relationships in organic materials. glpbio.comuni.lu The specific substitution pattern of the bromine atoms significantly influences the molecule's geometry, electronic structure, and intermolecular interactions in the solid state. These factors, in turn, dictate the material's performance in electronic devices. For example, the positions of the bromine atoms can affect the planarity of the molecule, which influences π-orbital overlap and charge mobility. Computational studies are often employed to predict the electronic and optical properties of different isomers, guiding the synthesis of materials with optimized characteristics for specific applications. uni.lu

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 313067-47-9 | chemicalbook.com |

| Molecular Formula | C20H12Br2N2 | chemcd.comchemcd.com |

| Molecular Weight | 440.137 g/mol | chemcd.comchemcd.com |

Overview of Advanced Applications in Optoelectronics and Sensing

Quinoxaline derivatives are at the forefront of research in various advanced applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), organic field-effect transistors (OFETs), and chemical sensors. nih.govchemimpex.com Their strong electron-accepting nature makes them excellent electron-transporting materials in these devices. beilstein-journals.org In OLEDs, quinoxaline-based materials can serve as both electron transport layers and emissive components. nih.gov For OSCs, they have been investigated as non-fullerene acceptors and as components in donor-acceptor polymers that form the active layer. beilstein-journals.orgnih.gov

Furthermore, the quinoxaline scaffold is a promising platform for the development of chemical sensors. nih.govnih.govrsc.org The fluorescence of quinoxaline derivatives can be modulated by the presence of specific analytes, leading to "turn-on" or "turn-off" sensory responses. nih.gov For example, quinoxaline-based sensors have been developed for the detection of metal ions, water content in organic solvents, and changes in pH. nih.govnih.govrsc.org The versatility of the quinoxaline core allows for the design of highly selective and sensitive sensors for a wide range of applications.

Properties

IUPAC Name |

5,7-dibromo-2,3-diphenylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2N2/c21-15-11-16(22)20-17(12-15)23-18(13-7-3-1-4-8-13)19(24-20)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEXCNPVQPPBIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Br)Br)N=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Fundamental Synthesis of the 2,3-Diphenylquinoxaline (B159395) Core

The synthesis of the 2,3-diphenylquinoxaline scaffold is a well-established process, primarily relying on the condensation of an aromatic diamine with an α-dicarbonyl compound. scribd.comyoutube.com

Condensation Reactions with α-Dicarbonyl Compounds and 1,2-Diamines

The most common and direct method for synthesizing 2,3-diphenylquinoxaline involves the condensation reaction between o-phenylenediamine (B120857) and benzil (B1666583). scribd.comyoutube.com This reaction is typically carried out by heating the two reactants in a suitable solvent, such as rectified spirit (ethanol). scribd.comyoutube.com The process involves a cyclocondensation reaction where the two amino groups of o-phenylenediamine react with the two carbonyl groups of benzil to form the quinoxaline (B1680401) ring system. youtube.com

The reaction can be summarized as follows: o-phenylenediamine + Benzil → 2,3-Diphenylquinoxaline + 2 H₂O

The procedure generally involves dissolving benzil in a warm solvent and then adding a solution of o-phenylenediamine. scribd.com The mixture is then heated, often on a water bath, for a specific duration to ensure the completion of the reaction. scribd.com After cooling, the product, 2,3-diphenylquinoxaline, crystallizes and can be purified by recrystallization from a suitable solvent like aqueous ethanol. scribd.comyoutube.com

Environmentally Benign Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. For the synthesis of 2,3-diphenylquinoxaline, several greener alternatives to traditional methods have been explored. These approaches aim to reduce reaction times, increase yields, and use less hazardous reagents and solvents. ijiset.comresearchgate.net

One such approach involves the use of ultrasonic irradiation. ijiset.com Sonication has been shown to significantly improve the yield and reduce the reaction time compared to conventional heating methods. ijiset.com For instance, the synthesis of 2,3-diphenylquinoxaline under ultrasonic conditions can achieve a yield of up to 97% in just 8 minutes. ijiset.com This is a substantial improvement over conventional methods that might yield around 51-75% in 30 to 60 minutes. scribd.comijiset.com

Another green approach utilizes microwave irradiation, which can dramatically shorten the reaction time to as little as 55 seconds, although the reported yield was 60%. ijiset.com The use of eco-friendly catalysts and solvents is also a key aspect of green chemistry. For example, the condensation reaction has been successfully carried out using p-toluenesulfonic acid (p-TSA) as a catalyst in water or ethanol. researchgate.net Other catalysts like oxalic acid have also been employed in sonochemical synthesis, offering high yields and the advantage of catalyst recyclability. ajrconline.orgresearchgate.net

A particularly efficient and green method involves the use of citric acid as a catalyst in an ethanolic medium, which can lead to reaction completion in less than a minute with a 94% yield. ijiset.com Furthermore, a novel mechanochemical approach called the spiral gas–solid two-phase flow (S-GSF) method has been developed for the continuous and catalyst-free synthesis of quinoxaline derivatives, including 2,3-diphenylquinoxaline, with high efficiency and yield. mdpi.com This method boasts significantly better green chemistry metrics, such as a lower E-factor and process mass intensity, and a higher atom economy compared to conventional solution-phase methods. mdpi.com

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | Heating | Rectified Spirit | 30-60 min | 75 | scribd.com |

| Ultrasonic | p-TSA | Ethanol | 10 min | 85 | ijiset.com |

| Ultrasonic | None | Rectified Spirit | 15 min | - | ajrconline.org |

| Microwave | None | Ethanol | 55 sec | 60 | ijiset.com |

| Green Catalyst | Citric Acid | Ethanol | < 1 min | 94 | ijiset.com |

| S-GSF | Mechanochemical | Solvent-free | 2 min | 93 | mdpi.com |

Regioselective Bromination Strategies for 5,7-Dibromo-2,3-diphenylquinoxaline

The synthesis of this compound involves the selective introduction of two bromine atoms onto the 2,3-diphenylquinoxaline core. While the direct bromination of 2,3-diphenylquinoxaline is not explicitly detailed in the provided search results, general principles of electrophilic aromatic substitution on quinoxaline and related heterocycles can be inferred. The electron-withdrawing nature of the pyrazine (B50134) ring in the quinoxaline system deactivates the benzene (B151609) ring towards electrophilic attack. However, the positions meta to the pyrazine ring (positions 5, 6, 7, and 8) are generally favored for substitution.

The specific regioselectivity for the 5 and 7 positions suggests a directing effect of the existing phenyl substituents at the 2 and 3 positions, although this is not explicitly stated in the provided abstracts. The synthesis of related dibromoquinoxalines, such as 4,4'-(5,8-dibromoquinoxaline-2,3-diyl)-bis(N,N-dimethylaniline), has been reported, indicating that methods for achieving dibromination at specific positions on the quinoxaline ring are established. researchgate.net The regioselective bromination of other quinoxaline derivatives, like pyrrolo[1,2-a]quinoxalines, has been achieved using reagents such as tetrabutylammonium (B224687) tribromide (TBATB), which allows for controlled mono- or dibromination. nih.gov Similar strategies could potentially be adapted for the synthesis of this compound.

Derivatization via Carbon-Halogen Bond Activation

The bromine atoms in this compound are valuable handles for further functionalization of the molecule. The carbon-bromine bonds can be activated using transition metal catalysts, enabling the formation of new carbon-carbon bonds through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used to introduce aryl and heteroaryl groups. libretexts.org In the context of this compound, the two bromine atoms can serve as coupling partners for various boronic acids or their esters.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. nih.govscielo.brnih.gov The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established, making this compound a suitable substrate for this transformation. libretexts.org This allows for the synthesis of a wide range of derivatives with extended π-conjugated systems by introducing different aryl or heteroaryl groups at the 5 and 7 positions.

Stille Coupling Reactions for Conjugated Polymer Formation

The Stille coupling reaction is another palladium-catalyzed cross-coupling reaction that is particularly useful for the synthesis of conjugated polymers. wikipedia.orguwindsor.ca It involves the reaction of an organotin compound with an organic halide or triflate. wikipedia.org The R¹ group attached to the tin is typically sp²-hybridized, such as a vinyl or aryl group. wikipedia.org

Similar to the Suzuki-Miyaura reaction, the catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step is often the rate-determining step. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups, making it a robust method for polymer synthesis. uwindsor.ca

In the case of this compound, it can be used as a monomer in Stille polymerization reactions. By reacting it with a distannylated comonomer, conjugated polymers incorporating the 2,3-diphenylquinoxaline unit can be synthesized. cityu.edu.hk These polymers are of interest for their potential applications in organic electronics, such as in polymer solar cells. cityu.edu.hk The choice of catalyst, ligands, and additives like CuI can significantly influence the reaction rate and yield. harvard.edulibretexts.org

| Reaction | Coupling Partner | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron compounds (boronic acids/esters) | Palladium complex | Forms C-C bonds, introduces aryl/heteroaryl groups. |

| Stille | Organotin compounds (organostannanes) | Palladium complex | Forms C-C bonds, suitable for polymer synthesis. |

Palladium-Catalyzed Amination for Nitrogen-Containing Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines from aryl halides due to its broad substrate scope and high functional group tolerance, replacing harsher, more traditional methods. wikipedia.org For a substrate like this compound, this methodology provides a direct route to introduce primary or secondary amine functionalities at the 5- and/or 7-positions.

The reaction typically involves an aryl halide (or pseudohalide), an amine, a base, and a palladium catalyst system composed of a palladium precursor and a specialized ligand. organic-chemistry.org The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by the groups of Stephen Buchwald and John Hartwig, are known to dramatically improve reaction rates and yields. youtube.com These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination. youtube.com

By carefully controlling the stoichiometry of the amine nucleophile, it is possible to achieve either mono- or di-amination of the dibrominated quinoxaline substrate. The reaction can be applied to a wide variety of amines, including anilines, alkylamines, and even ammonia (B1221849) equivalents like benzophenone (B1666685) imine, which can be subsequently hydrolyzed to yield the primary amine. wikipedia.orgbeilstein-journals.org

| Palladium Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, BrettPhos, RuPhos | KOt-Bu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF | 80-110 °C |

Alkyne Functionalization through Sonogashira-type Couplings

The Sonogashira coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction, catalyzed by palladium and typically co-catalyzed by a copper(I) salt, provides a direct pathway to synthesize arylalkynes and conjugated enynes under mild conditions. organic-chemistry.org For this compound, Sonogashira coupling enables the introduction of one or two alkyne moieties, significantly extending the π-conjugation of the molecular framework.

The classic Sonogashira reaction involves a palladium(0) catalyst, a copper(I) halide (e.g., CuI) co-catalyst, and an amine base (such as triethylamine (B128534) or diisopropylamine) which also often serves as the solvent. wikipedia.org The catalytic cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to a palladium complex, followed by reductive elimination to yield the final product. libretexts.org

Variations of the reaction have been developed to proceed without the copper co-catalyst to avoid the potential for alkyne homocoupling (Glaser coupling). wikipedia.org These copper-free Sonogashira reactions are particularly useful in the synthesis of materials for electronic applications where metal impurities can be detrimental. The reactivity of the C-Br bonds in this compound makes it a suitable substrate for these coupling reactions, allowing for the synthesis of derivatives with tunable optical and electronic properties. researchgate.net The reaction can be performed with a wide range of terminal alkynes, including those bearing aryl, silyl, and alkyl substituents. libretexts.org

| Palladium Catalyst | Co-catalyst | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | CuI | Et₃N, i-Pr₂NH | THF, Toluene, DMF | Room Temp. to 80 °C |

| Pd(OAc)₂ / Ligand | None (Copper-free) | Cs₂CO₃, K₂CO₃, Piperidine | Toluene, ACN, DMF | Room Temp. to 100 °C |

Polymerization Techniques Utilizing Dibrominated Quinoxaline Monomers

The presence of two reactive bromine sites makes this compound an excellent monomer for the synthesis of high-performance polymers through various cross-coupling polymerization reactions. The resulting polymers often possess desirable properties for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Synthesis of π-Conjugated Poly(2,3-diphenylquinoxaline-5,8-diyl) and Related Structures

Metal-catalyzed polymerizations, such as Yamamoto and Ni(0)-mediated couplings, are effective methods for synthesizing conjugated polymers from dihaloaromatic monomers. While direct polymerization of the 5,7-dibromo isomer is not widely reported, the closely related 5,8-dibromo-2,3-diphenylquinoxaline (B1592716) isomer is known to undergo dehalogenative polycondensation. The reaction of 5,8-dibromo-2,3-diphenylquinoxaline with a zero-valent nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], affords poly(2,3-diphenylquinoxaline-5,8-diyl).

This type of polymerization creates a polymer backbone where the quinoxaline units are linked at the 5- and 8-positions. This para-linkage results in a relatively linear and rigid polymer chain, which can facilitate intermolecular π-π stacking and enhance charge carrier mobility. If the 5,7-dibromo isomer were used under similar Yamamoto-type conditions, the resulting polymer would be poly(2,3-diphenylquinoxaline-5,7-diyl). The meta-type linkage at the 5- and 7-positions would introduce a kink in the polymer backbone, disrupting long-range order and potentially leading to more amorphous materials with different solubility and film-forming characteristics.

Copolymerization Strategies for Donor-Acceptor Architectures

One of the most powerful strategies in modern materials science is the creation of donor-acceptor (D-A) conjugated copolymers. ossila.com In this design, electron-rich (donor) and electron-deficient (acceptor) monomers are alternated along the polymer chain. This architecture leads to a low-lying highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), resulting in a reduced bandgap and strong intramolecular charge transfer.

The electron-deficient quinoxaline unit makes this compound an ideal acceptor monomer for D-A copolymer synthesis. Using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling, this dibromo-monomer can be copolymerized with a variety of electron-donating comonomers. ossila.com For a Suzuki copolymerization, the donor comonomer would typically be a diboronic acid or ester derivative. For a Stille copolymerization, the donor would be a distannyl derivative. This approach allows for the fine-tuning of the polymer's electronic and optical properties by systematically varying the structure of the donor comonomer.

| Donor Unit | Coupling Reaction | Functional Groups on Donor | Potential Polymer Properties |

|---|---|---|---|

| Fluorene | Suzuki / Stille | Boronic acid/ester or Stannane | Blue emission, high charge mobility |

| Carbazole (B46965) | Suzuki / Stille | Boronic acid/ester or Stannane | Good hole-transporting properties, thermal stability |

| Thiophene (B33073) / Bithiophene | Suzuki / Stille | Boronic acid/ester or Stannane | Reduced bandgap, good for photovoltaics |

| Benzodithiophene (BDT) | Suzuki / Stille | Boronic acid/ester or Stannane | Planar structure, high charge mobility for OFETs |

Molecular and Supramolecular Structural Elucidation

Single Crystal X-ray Diffraction Analysis of 5,7-Dibromo-2,3-diphenylquinoxaline and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available, extensive studies on the parent compound, 2,3-diphenylquinoxaline (B159395), and its functionalized derivatives provide significant insight.

For the parent 2,3-diphenylquinoxaline, crystallographic analysis shows that it crystallizes in the monoclinic space group P2₁/n. The analysis of a derivative, 2,3-diethyl-N⁵,N⁸-di(quinolin-8-yl)quinoxaline-5,8-diamine, which is synthesized from 5,8-dibromo-2,3-diethylquinoxaline, reveals a planar geometry facilitated by strong intramolecular hydrogen bonds. core.ac.uk In its crystal lattice, these planar molecules stack with intermolecular distances between 3.334 Å and 3.412 Å, which is indicative of π-π stacking interactions. core.ac.uk Another study on a platinum(IV) complex containing quinoxaline-2,3-dithiolate ligands highlights how the quinoxaline (B1680401) moiety facilitates both hydrogen bonding and π-π stacking to build the supramolecular structure. nih.gov

Table 1: Crystallographic Data for a Representative Derivative: 2,3-diethyl-N⁵,N⁸-di(quinolin-8-yl)quinoxaline-5,8-diamine

| Parameter | Value |

| Chemical Formula | C₃₆H₂₈N₆ |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 27.288(3) |

| b (Å) | 27.288(3) |

| c (Å) | 9.999(1) |

| α (°) ** | 90 |

| β (°) | 90 |

| γ (°) ** | 120 |

| Volume (ų) | 6446(1) |

| Z | 9 |

This data is for a derivative synthesized from a dibromo-quinoxaline precursor and illustrates typical crystallographic parameters for this class of compounds. core.ac.uk

Conformational Analysis of Phenyl and Quinoxaline Ring Systems

The spatial orientation of the phenyl rings relative to the central quinoxaline core is a critical feature of these molecules. In 2,3-diphenylquinoxaline, the phenyl rings are not coplanar with the quinoxaline moiety. Instead, they are twisted, exhibiting torsion angles that are influenced by steric hindrance between the rings. This non-planar conformation is a common characteristic of 2,3-diphenylquinoxaline derivatives and plays a significant role in preventing overly dense packing, which can influence the material's electronic and photophysical properties. nih.govrsc.org

In a highly functionalized derivative, 2,3-diethyl-N⁵,N⁸-di(quinolin-8-yl)quinoxaline-5,8-diamine, the structure is notably planar. core.ac.uk The angles between the central quinoxaline ring and the attached quinoline (B57606) rings are minimal (3.19° and 5.64°), a conformation that is stabilized by multiple intramolecular hydrogen bonds which overcome the expected steric repulsion. core.ac.uk This demonstrates that the conformation can be controlled through strategic functionalization.

Intermolecular Interactions and Self-Assembly Phenomena

Non-covalent interactions are the driving forces behind the self-assembly of molecules into ordered supramolecular structures. For quinoxaline derivatives, π-π stacking and hydrogen bonding are the most significant of these interactions.

Aromatic π-π stacking is a key interaction in stabilizing the crystal structures of quinoxaline-based compounds. This interaction arises from the attractive, non-covalent forces between aromatic rings. In the solid state, planar molecules of a diaminoquinoxaline derivative were found to stack with a distance of 3.334 to 3.412 Å, well within the typical range for π-π stacking. core.ac.uk Similarly, studies on platinum(IV) dithiolene complexes with quinoxaline ligands show sandwich-type π-π interactions between adjacent quinoxaline units, with a centroid-to-centroid distance of 3.610 Å. nih.gov The nature and strength of these stacking interactions can be tuned by adding substituents to the aromatic rings, which alters the electronic properties and steric profile of the molecule. rsc.orgnih.govrsc.org

Introducing functional groups capable of forming hydrogen bonds, such as amino (–NH₂) or amide groups, onto the quinoxaline scaffold creates opportunities for directional and specific intermolecular connections. These hydrogen bonds can guide the self-assembly process, leading to well-defined architectures like tapes, sheets, or helical chains.

For instance, research on a substituted diaminoquinoxaline revealed strong intramolecular hydrogen bonds between the amine protons and the quinoxaline nitrogen atoms (N-H···N). core.ac.uk These bonds are so stable they persist even in different solvents. core.ac.uk In other systems, intermolecular hydrogen bonds, such as those between an amine hydrogen and a nitrogen atom on a neighboring molecule, dictate the crystal packing. nih.gov The ability of nitrogen-containing heterocycles to form hydrogen bonds is a primary reason for their prevalence in biologically active molecules and functional materials. mdpi.com

Molecular Engineering for Controlled Supramolecular Aggregation

By strategically modifying the molecular structure of this compound, it is possible to control how the molecules aggregate. This field of "molecular engineering" aims to design molecules that will self-assemble into materials with specific, desirable properties.

One approach involves creating donor-acceptor-π-acceptor (D-A-π-A) structures. nih.govrsc.org In these systems, the quinoxaline unit often acts as an acceptor. By attaching various electron-donating groups and π-conjugated linkers, researchers can tune the electronic and optical properties of the resulting material. nih.gov For example, fusing a phenanthrene (B1679779) ring to the quinoxaline core increases the rigidity and conjugation size of the molecule, which can enhance performance in applications like dye-sensitized solar cells. nih.gov

Another strategy involves using external stimuli to induce aggregation. A study on a nitro-substituted quinoxaline derivative showed that the molecule transformed from a fibril network to a different hetero-structure upon binding with mesitylene, demonstrating induced self-assembly. nih.gov This level of control over aggregation is crucial for developing sensors and smart materials.

Electronic Structure and Advanced Spectroscopic Characterization

Theoretical Investigations of Electronic Structure

Theoretical chemistry provides powerful tools to predict and understand the behavior of molecules. For quinoxaline (B1680401) derivatives, these investigations are crucial for predicting their potential in electronic applications.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and ground state properties of molecules like 5,7-Dibromo-2,3-diphenylquinoxaline. DFT calculations, often using functionals like B3LYP, can predict key structural parameters such as bond lengths and bond angles.

Table 1: Representative Ground State Property Data from DFT (Illustrative) (Note: Data below is for analogous compounds, as specific values for this compound are not available in the searched literature.)

| Property | Description | Illustrative Value/Observation |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Quinoxaline core is largely planar, with phenyl rings twisted out of the plane. |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C-N bonds within the quinoxaline ring are shorter than C-C single bonds. |

| Bond Angles | The angle formed between three connected atoms. | Angles within the benzene (B151609) and pyrazine (B50134) rings are typically around 120°. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges. | Non-zero value expected due to the electronegative bromine and nitrogen atoms. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's electronic properties and reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a material's stability and its potential use in optoelectronic devices.

For Donor-Acceptor (D-A) type molecules, the HOMO is often localized on the electron-donating part of the molecule, and the LUMO is on the electron-accepting part. In this compound, the diphenylquinoxaline core acts as an acceptor. DFT and time-dependent DFT (TD-DFT) are the standard computational methods for calculating these energy levels. The energy levels determined by these calculations are crucial for predicting how the material will align with other materials in a device, such as an organic light-emitting diode (OLED) or a photovoltaic cell.

Table 2: Representative Frontier Molecular Orbital Energy Data (Illustrative) (Note: The following values are representative for substituted quinoxaline derivatives and not specific to this compound.)

| Orbital | Typical Energy Range (eV) | Description |

| HOMO | -5.60 to -5.83 | Indicates the energy required to remove an electron. |

| LUMO | -3.04 to -3.43 | Indicates the energy released when an electron is added. |

| Energy Gap (Eg) | 2.56 to 2.67 | The difference between LUMO and HOMO, affecting the molecule's color and electronic properties. |

Internal Charge Transfer (ICT) is a phenomenon that occurs in molecules containing both electron-donating (D) and electron-accepting (A) moieties linked by a π-conjugated system. Upon photoexcitation, an electron can move from the donor to the acceptor, creating a charge-separated excited state. This process significantly influences the photophysical properties of the molecule, such as its absorption and emission spectra.

In the case of this compound, the diphenylquinoxaline unit serves as the acceptor core. The bromine atoms act as electron-withdrawing groups, which can further modulate the acceptor strength and influence the ICT characteristics. The nature of the ICT can be investigated by observing solvatochromism—the change in the color of a substance when dissolved in different solvents. A significant red shift in the emission spectrum in more polar solvents typically indicates the formation of a polar ICT state. Theoretical calculations can complement these experimental findings by modeling the charge distribution in both the ground and excited states to confirm the charge transfer character of electronic transitions.

Experimental Spectroscopic Characterization Methodologies

Experimental techniques are essential for validating theoretical predictions and confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules. Both ¹H (proton) and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of a compound like this compound, one would expect to see distinct signals for the protons on the quinoxaline core and the protons on the two phenyl rings. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals confirm the connectivity of the atoms. Similarly, the ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative) (Note: Specific experimental data is not available. This table is based on expected regions for the parent compound 2,3-diphenylquinoxaline (B159395) and the known effects of bromine substitution.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~8.3 - 8.5 | Doublet / Singlet | Protons on the dibrominated quinoxaline ring. |

| ¹H | ~7.3 - 7.6 | Multiplet | Protons on the 2,3-diphenyl substituents. |

| ¹³C | ~153 - 155 | Singlet | Quaternary carbons of the quinoxaline ring bonded to phenyl groups. |

| ¹³C | ~128 - 142 | Singlet | Carbons of the phenyl rings and quinoxaline core. |

| ¹³C | ~115 - 125 | Singlet | Carbons of the quinoxaline ring bonded to bromine (C-Br). |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with very high accuracy. This allows for the determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₂₀H₁₂Br₂N₂. The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of two bromine atoms would be clearly indicated by a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₁₂Br₂N₂ | |

| Calculated Molecular Weight | 440.137 g/mol | |

| Expected [M+H]⁺ m/z | ~440.9443 (Calculated for C₂₀H₁₃⁷⁹Br₂N₂⁺) | N/A |

| Isotopic Pattern | A characteristic pattern of peaks (M, M+2, M+4) due to the two bromine isotopes. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of a molecule provides insights into its electronic transitions. For quinoxaline derivatives, absorption bands in the UV-Vis region are typically assigned to π-π* and n-π* transitions.

In a related compound, 6-methyl-2,3-diphenylquinoxaline, electronic transitions have been observed at approximately 248.50 nm and 347.50 nm, corresponding to π-π* and n-π* transitions, respectively. ijiset.comchemicalbook.com The π-π* transitions are associated with the conjugated π-system of the molecule, while the n-π* transitions involve the non-bonding electrons of the nitrogen atoms in the quinoxaline ring. ijiset.comchemicalbook.com For derivatives of 2,3-diphenylquinoxaline, intramolecular charge transfer (ICT) transitions can also be observed, which are influenced by the donor-acceptor nature of the substituents.

Table 1: UV-Vis Absorption Data for a Related Quinoxaline Derivative

| Compound | Solvent | λ_max (nm) | Transition | Reference |

| 6-methyl-2,3-diphenylquinoxaline | Ethanol | 248.50 | π-π | ijiset.comchemicalbook.com |

| 347.50 | n-π | ijiset.comchemicalbook.com |

Photoluminescence and Fluorescence Emission Spectroscopy

Photoluminescence spectroscopy reveals information about the emissive properties of a molecule from its excited state. Quinoxaline derivatives are known to be fluorescent, and their emission characteristics are highly dependent on their molecular structure and environment.

A vinyl benzaldehyde-capped derivative of 2,3-diphenylquinoxaline has been shown to exhibit a bluish-green emission with a maximum at approximately 454 nm when excited at 348 nm. ijiset.com This luminescence is attributed to the relaxation from the excited state to the ground state through the emission of a photon. ijiset.com The color of the emission in donor-acceptor-donor (D-A-D) systems based on a 2,3-diphenylquinoxaline core can be tuned from blue to yellow by modifying the peripheral amine donors.

Specific photoluminescence and fluorescence emission spectra for this compound have not been detailed in the available search results. However, it is expected to be a fluorescent compound, with the emission wavelength influenced by the electronic effects of the dibromo-substituents.

Aggregation-induced emission (AIE) and aggregation-induced enhanced emission (AIEE) are photophysical phenomena where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This behavior is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Derivatives of 2,3-diphenylquinoxaline have been shown to exhibit AIE and AIEE characteristics. For instance, the introduction of different amine groups to the 2,3-diphenylquinoxaline core can lead to intense solid-state emission and the formation of nanoaggregates in solvent mixtures with high water fractions. Furthermore, a derivative of 5,8-dibromo-2,3-diphenylquinoxaline (B1592716), when functionalized with pyrene (B120774), displays AEE properties. The considerable increase in fluorescence quantum yields in the solid state compared to solution implies the AEE nature of these compounds. chemcd.com

While these findings on related structures are promising, direct experimental evidence confirming AIE or AIEE behavior in this compound itself is not present in the provided search results.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φf is crucial for evaluating the potential of a compound in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The fluorescence quantum yield can be determined using various methods, including relative methods that compare the fluorescence intensity of the sample to that of a standard with a known quantum yield. rsc.org The calculation takes into account the absorbance of the sample and the standard at the excitation wavelength, their integrated fluorescence intensities, and the refractive indices of the respective solvents. rsc.org

For some derivatives of 5,8-dibromo-2,3-diphenylquinoxaline, fluorescence quantum yields in the solid state have been reported to be around 14-16%. chemcd.com However, the specific fluorescence quantum yield of this compound has not been reported in the available search results.

Table 2: Fluorescence Quantum Yields for Related Quinoxaline Derivatives

| Compound | State | Φf (%) | Reference |

| Pyrene-functionalized 5,8-dibromo-2,3-diphenylquinoxaline (PyQ) | Solid | 14 | chemcd.com |

| Anthracene-functionalized 5,8-dibromo-2,3-diphenylquinoxaline (AnQ) | Solid | 16 | chemcd.com |

Thermal photoluminescence spectroscopy investigates the effect of temperature on the photoluminescent properties of a material. Such studies are important for understanding the thermal stability of the emissive state and for applications where the material might be subjected to temperature variations.

Some derivatives of dibromo-diphenylquinoxaline have shown interesting thermal-responsive fluorescence behavior. For example, a pyrene-functionalized derivative of 5,8-dibromo-2,3-diphenylquinoxaline exhibits thermal reversible fluorescence switching. chemcd.com The bluish-green emissive powder of this compound can be transformed into a yellow emissive form upon grinding, and this change can be reversed by heating, indicating a solid-solid phase transition that affects the molecular packing and intermolecular interactions. chemcd.com

Specific studies on the thermal photoluminescence spectroscopy of this compound are not available in the provided search results.

Electrochemical Properties and Redox Behavior

The electrochemical properties of a compound, particularly its oxidation and reduction potentials, are crucial for its application in electronic devices as they determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Cyclic voltammetry is a widely used electrochemical technique to study the redox behavior of chemical species. It provides information on the oxidation and reduction potentials of a molecule, which are related to its ionization potential and electron affinity.

For a series of polyquinolines and polyanthrazolines, cyclic voltammetry studies have shown that these polymers exhibit reversible reduction, making them excellent n-type semiconducting materials. dtic.mil The reduction potentials for these polymers were found to be in the range of -1.57 to -2.08 V (versus SCE). dtic.mil The introduction of different substituents on the quinoxaline core can tune the electrochemical properties, leading to lower band gaps and comparable HOMO-LUMO energy levels. rsc.org For instance, linking thiophene (B33073) units to polyquinolines has been shown to lower the oxidation potential by 0.45 - 0.5 eV compared to phenylene-linked polymers. dtic.mil

While cyclic voltammetry experiments have been performed on derivatives of 5,8-dibromo-2,3-diphenylquinoxaline, the specific oxidation and reduction potentials for this compound are not reported in the provided search results. chemcd.com

In-depth Analysis of this compound Reveals Gaps in Current Research

The quinoxaline core, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, is a well-studied scaffold in materials science and medicinal chemistry. The electronic properties of quinoxaline derivatives are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of different substituent groups onto the quinoxaline framework allows for the fine-tuning of their electronic and photophysical characteristics.

In the case of this compound, the presence of two electron-withdrawing bromine atoms at the 5 and 7 positions of the quinoxaline ring is expected to significantly influence its electronic properties. These halogen atoms would likely lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect is a general trend observed in many organic semiconductor materials, where halogenation can enhance oxidative stability and influence molecular packing in the solid state.

Theoretical studies on related 2,3-diphenylquinoxaline derivatives have shown that the HOMO is typically distributed over the entire quinoxaline and phenyl moieties, while the LUMO is predominantly localized on the electron-deficient pyrazine ring of the quinoxaline core. This separation of frontier molecular orbitals is characteristic of donor-acceptor-type molecules and is crucial for their application in optoelectronic devices.

Electrochemical characterization, particularly through techniques like cyclic voltammetry, is essential for experimentally determining the HOMO and LUMO energy levels. The oxidation and reduction potentials obtained from cyclic voltammetry measurements can be directly correlated to the ionization potential and electron affinity of the molecule, respectively. However, specific cyclic voltammetry data for this compound has not been reported in the reviewed literature.

While research on the photophysical properties of dipeptides containing a 2,3-diphenylquinoxaline unit and the impact of monohalogenation on other quinoxaline-based acceptors provides a foundational understanding, this information cannot be directly extrapolated to provide precise data for the dibrominated compound .

Advanced Materials Applications and Performance Characterization

Applications in Organic Light-Emitting Diodes (OLEDs)

Design of Quinoxaline-Based Blue Emitters

The development of efficient and stable blue emitters is a critical challenge in OLED technology. Quinoxaline (B1680401) derivatives have emerged as promising candidates due to their tunable electronic properties. By strategically attaching different substituent groups, researchers can design molecules with deep blue emission. For instance, attaching biphenyl (B1667301) or pyrene (B120774) units to the quinoxaline core has resulted in the synthesis of new deep blue light emitters. worktribe.com These molecules can exhibit aggregation-induced enhanced emission (AIEE), a phenomenon where the material is more emissive in the solid state than in solution. worktribe.comcdnsciencepub.com

The design principle often involves creating a donor-acceptor (D-A) structure within the molecule. The quinoxaline moiety typically acts as the electron-accepting unit, while appended groups like triphenylamine (B166846) or carbazole (B46965) function as electron donors. rsc.org This intramolecular charge transfer (ICT) is crucial for achieving the desired emission color. worktribe.comrsc.org Fusing a cyclohexane (B81311) ring to the quinoxaline acceptor has been explored to weaken its electron-withdrawing ability and achieve a blue-shifted emission. nih.gov Theoretical studies using Density Functional Theory (DFT) help in understanding the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is essential for predicting the photophysical properties of these materials. cdnsciencepub.com

| Compound Family | Substituents | Key Features | Emission Color |

| Pyrene-substituted Quinoxalines | Pyrene, Biphenyl | Aggregation-Induced Enhanced Emission (AIEE), Intramolecular Charge Transfer (ICT) | Deep Blue |

| Cyclohexane-fused Quinoxalines | Diphenylamine, Triphenylamine | Weakened acceptor strength, blue-shifted emission | Deep Blue to Cyan |

| Diarylamine/Heterocyclic Amine Derivatives | Triphenylamine, Carbazole | Donor-Acceptor-Donor (D-A-D) structure, solid-state emission | Blue to Yellow |

Electroluminescent Performance and Device Fabrication

The electroluminescent (EL) performance of OLEDs incorporating quinoxaline-based emitters is a key measure of their effectiveness. Devices fabricated with these materials have demonstrated promising results, particularly in achieving deep blue emission with high color purity. For example, a doped OLED device utilizing a selected deep blue emitter with pyrene units achieved an EL peak at 428 nm with a narrow full width at half maximum (FWHM) of 57 nm and Commission Internationale de L'Eclairage (CIE) chromaticity coordinates of (0.15, 0.06). worktribe.com

| Emitter | Device Type | EL Peak (nm) | FWHM (nm) | CIE Coordinates | Max. EQE (%) |

| Pyrene-substituted Quinoxaline | Doped | 428 | 57 | (0.15, 0.06) | N/A |

| TPA-TTPZ | Sensitized | 449 | N/A | (0.15, 0.10) | 6.1 |

| TPA-TTPZ | Nonsensitized | 468 | N/A | (0.17, 0.22) | 5.1 |

Role as Electron and Hole-Transporting Layers

Beyond their role as emitters, quinoxaline derivatives are versatile materials that can also function as electron-transporting layers (ETLs) and hole-transporting layers (HTLs) in OLEDs. google.comnih.gov The electron-deficient nature of the quinoxaline ring system facilitates efficient electron transport. nih.gov The functionalization of the quinoxaline core determines its charge-transporting characteristics. nih.gov While traditionally recognized for hole transport, strategic molecular design has unlocked their potential as effective electron transport materials. nih.gov

The ability of these compounds to act as both electron and hole transporters makes them bipolar materials, which is advantageous for creating simplified OLED architectures and improving charge balance within the device. rsc.orgworktribe.com This ambipolar nature, combined with their good thermal stability and solid-state emission properties, makes them valuable multifunctional materials for various optoelectronic applications. rsc.org

Utilization in Organic Photovoltaic Devices (OPVs) and Organic Solar Cells (OSCs)

The electron-accepting properties of the quinoxaline core make it a highly suitable building block for materials used in organic photovoltaics (OPVs) and organic solar cells (OSCs). By incorporating quinoxaline units into donor-acceptor (D-A) systems, researchers can develop materials with tailored electronic properties for efficient light harvesting and charge separation.

Donor-Acceptor (D-A) System Design with Quinoxaline Acceptor Units

In the design of organic solar cells, a bulk heterojunction (BHJ) active layer is commonly employed, consisting of a blend of an electron donor and an electron acceptor. rsc.org Quinoxaline derivatives are frequently used as the acceptor unit in D-A type small molecules and conjugated polymers. rsc.orgresearchgate.net The strong electron-withdrawing nature of the quinoxaline moiety, often enhanced by the addition of fluorine or cyano groups, helps to create a low bandgap material capable of absorbing a broad range of the solar spectrum. rsc.orgrsc.org

The design of these D-A systems can vary, including D-π-A-π-D and D-A-D-A configurations. rsc.orgresearchgate.net For example, a small molecule named (TPACN)2Qx was designed with a 2,3-diphenyl-substituted quinoxaline as the central acceptor, triphenylamine as the terminal donor, and acrylonitrile (B1666552) as the π-bridge. rsc.org This design resulted in a narrow bandgap of 1.88 eV and broad absorption from 300 to 700 nm. rsc.org Similarly, unfused non-fullerene acceptors (NFAs) have been developed using an electron-deficient quinoxaline core linked to an electron-donating cyclopentadithiophene backbone. researchgate.net

Conjugated Polymer Development for Enhanced Power Conversion Efficiency

Quinoxaline-based conjugated polymers have shown great promise in achieving high power conversion efficiencies (PCEs) in polymer solar cells, with some devices exceeding 11%. rsc.orgresearchgate.net To be effective, these polymers must possess good solubility, a broad absorption spectrum, a high absorption coefficient, and energy levels that are well-matched with the electron acceptor. rsc.orgresearchgate.net

Side-chain engineering is a key strategy for fine-tuning the properties of these polymers. nih.gov For instance, attaching different alkyl or fluorinated side chains to the quinoxaline unit can influence the polymer's electronic energy levels, intermolecular interactions, and morphology of the blend film. nih.gov The replacement of phenyl substituents with thienyl groups in some D-A polymers has also been shown to enhance photovoltaic performance. acs.org Research has demonstrated that cyano-substituted quinoxaline-based polymers can lead to higher PCEs compared to their fluorinated counterparts in both fullerene and non-fullerene solar cells, with efficiencies reaching up to 14.0% in the latter. rsc.org

| Polymer/Small Molecule | Donor Unit(s) | Acceptor Unit(s) | Device Type | Power Conversion Efficiency (PCE) (%) |

| (TPACN)2Qx | Triphenylamine | 2,3-diphenyl-substituted quinoxaline | Solution-processed small molecule OSC | 6.25 |

| PTB-CNQx based | Benzodithiophene | Cyano-substituted quinoxaline | Fullerene and Non-fullerene PSCs | > Fluorinated reference |

| PTBF-CNQx based | Benzodithiophene with fluorinated thiophene (B33073) side chains | Cyano-substituted quinoxaline | Fullerene PSC | 9.2 |

| PTBF-CNQx based | Benzodithiophene with fluorinated thiophene side chains | Cyano-substituted quinoxaline | Non-fullerene PSC | 14.0 |

| PBQ6 | Bithienyl-benzodithiophene | Difluoroquinoxaline with alkyl-substituted fluorothiophene side chains | Binary OSC with Y6 acceptor | 17.62 |

Active Layer Performance in Thin-Film Configurations

There is currently no publicly available research or data on the performance of 5,7-Dibromo-2,3-diphenylquinoxaline as an active layer in thin-film configurations, such as organic thin-film transistors (OTFTs) or other organic electronic devices. Scientific literature to date has not explored its potential as a semiconductor in this context.

Development of Chemosensors and Optical Sensors

The foundational structure of this compound is pivotal in the synthesis of novel chemosensors and optical sensors. By functionalizing the dibromo-positions, researchers have engineered complex macrocyclic molecules with significant sensing capabilities.

Design of Fluorescent Polyaza- and Polyoxadiazamacrocycles

A successful synthetic strategy has been developed to create fluorescent polyaza- and polyoxadiazamacrocycles using a derivative of this compound as the starting material. This method involves a Palladium-catalyzed amination process to yield a series of novel N- and N,O-containing macrocyclic ligands with yields reaching up to 77%. jddtonline.inforesearchgate.net These macrocycles are distinguished by the incorporation of a 6,7-diamino-2,3-diphenylquinoxaline fragment, which is derived from the initial 5,7-dibromo compound. The resulting nine new macrocyclic ligands vary in the number of donor sites and the size of their cavities. jddtonline.inforesearchgate.net These compounds exhibit pronounced fluorescent properties, with emission maxima in the blue region of the spectrum when in aprotic solvents, and they demonstrate high quantum yields of fluorescence. jddtonline.inforesearchgate.net

Tunable Optical pH Indicators in Aqueous Media

Macrocycles synthesized from the 6,7-diamino-2,3-diphenylquinoxaline derivative have been shown to function as effective dual-channel optical pH indicators in aqueous environments. jddtonline.info Specifically, examples like macrocycles 5c and 5e demonstrate both colorimetric and fluorimetric responses to changes in pH. jddtonline.info In proton-donating media, the fluorescence of these compounds shifts towards the green region of the spectrum. jddtonline.inforesearchgate.net The pH transition point and the nature of the response are dependent on the specific structure of the macrocycle, which influences the sequence of protonation steps. jddtonline.inforesearchgate.net This tunability allows for the design of pH sensors with different response characteristics.

Below is a table detailing the protonation constants for selected macrocycles compared to known compounds.

| Compound | logK₁ | logK₂ | logK₃ | logK₄ |

| 5c | 8.85±0.04 | 5.56±0.04 | 2.5±0.1 | <2 |

| 5e | 9.0±0.1 | 5.9±0.1 | <2 | - |

| 7 | 9.77±0.03 | 8.52±0.04 | 5.35±0.04 | 3.02±0.05 |

| 8 | 9.60±0.04 | 8.23±0.05 | 4.88±0.05 | <2 |

| 9 | 9.77±0.03 | 8.80±0.04 | 5.42±0.04 | <2 |

| Data sourced from Molecules, 2023. |

Detection of Metal Cations and Anions

The macrocyclic ligands derived from this compound are designed as potential chemosensors for the detection of metal cations. jddtonline.info The presence of donor atoms within the macrocyclic cavity allows for the chelation of metal ions. While detailed studies on the detection of specific metal cations with these particular macrocycles are part of ongoing research, the design principles are well-established. The quinoxaline moiety acts as a signaling unit, and its optical properties are expected to change upon coordination with a metal ion. jddtonline.info Furthermore, related quinoxaline-based macrocycles have been previously described as anion-sensing chemosensors, indicating the potential for these systems to be adapted for anion detection as well. researchgate.net

Coordination Chemistry and Metal Complexation

The development of novel ligands for coordination chemistry is a significant area of research, and derivatives of this compound play a crucial role in this field.

Ligand Design for Transition Metal Complexes

The polyaza- and polyoxadiazamacrocycles synthesized from the 6,7-diamino-2,3-diphenylquinoxaline derivative are fundamentally macrocyclic ligands. jddtonline.info These ligands are designed as universal building blocks for creating receptors and are particularly useful in coordination chemistry. jddtonline.info The synthesis of a diamino derivative, which is an analog to the starting material for the macrocyclization, is noted as important for further coordination studies. researchgate.net Substituted polyazamacrocyclic ligands, such as these, are widely utilized as chelators for transition metal and lanthanide ions in the design of various luminescent and photoactive materials. jddtonline.info The specific macrocycles developed offer a range of cavity sizes and donor atom arrangements, making them versatile for coordinating with a variety of metal ions. jddtonline.inforesearchgate.net

Chelation of Lanthanide Ions for Luminescent Materials

The development of advanced luminescent materials often involves the coordination of organic ligands with lanthanide ions (Ln³⁺). The unique electronic structure of lanthanide ions gives rise to sharp, long-lived, and characteristic luminescence, but their direct excitation is often inefficient due to spin-forbidden f-f electron transitions. This limitation can be overcome by using an organic chelating agent, such as a quinoxaline derivative, which acts as an "antenna."

In this "antenna effect," the organic ligand absorbs light energy and transfers it to the central lanthanide ion, which then emits light. The efficiency of this energy transfer is a critical factor in the brightness of the resulting material. Research on related quinoxaline derivatives, such as quinoxaline-2,3(1H,4H)-dione, has demonstrated this principle effectively. nih.govrsc.org In these systems, the ligand's triplet energy level is positioned to enable efficient energy transfer to the emissive energy levels of lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺). nih.gov For instance, studies show that the energy transfer from a quinoxaline-dione ligand to a Tb³⁺ ion is particularly effective, resulting in the characteristic green emission of the ion. nih.gov

While specific studies detailing the chelation of this compound with lanthanide ions are not extensively documented in available literature, its structural similarity to other effective quinoxaline-based ligands suggests a strong potential for this application. The nitrogen atoms in the quinoxaline core provide ideal coordination sites for metal ions. The extensive π-conjugated system of the diphenylquinoxaline structure is well-suited for absorbing UV radiation and facilitating the energy transfer necessary for lanthanide luminescence. The bromo-substituents can also influence the electronic properties and the triplet state energy levels of the ligand, potentially fine-tuning the energy transfer process to different lanthanide ions.

Table 1: Typical Photoluminescence Characteristics of Lanthanide-Quinoxaline Derivative Complexes

This table illustrates the type of data reported for luminescent lanthanide complexes based on related quinoxaline structures.

| Lanthanide Ion | Ligand Excitation (nm) | Metal-Centered Emission (nm) | Associated Transition | Emitted Color |

| Eu³⁺ | ~230-310 | ~590, ~615, ~650, ~695 | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂, ⁵D₀ → ⁷F₃, ⁵D₀ → ⁷F₄ | Red |

| Tb³⁺ | ~230-310 | ~490, ~545, ~585, ~620 | ⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₅, ⁵D₄ → ⁷F₄, ⁵D₄ → ⁷F₃ | Green |

| Dy³⁺ | ~230-310 | ~480, ~575 | ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂ | Yellowish-White |

| Sm³⁺ | ~230-310 | ~560, ~600, ~645 | ⁴G₅/₂ → ⁶H₅/₂, ⁴G₅/₂ → ⁶H₇/₂, ⁴G₅/₂ → ⁶H₉/₂ | Orange-Red |

Note: The data presented are representative examples for lanthanide complexes with quinoxaline-type ligands and are not specific experimental values for this compound.

Thin Film Processing and Morphology Analysis

The performance of organic electronic devices, such as organic thin-film transistors (OTFTs), is highly dependent on the quality and morphology of the semiconductor thin film. The ability to process materials like this compound into uniform, highly crystalline films is therefore of paramount importance.

Physical Vapor Deposition (PVD) and Solution-Shearing Techniques

Two prominent methods for fabricating high-quality thin films from organic semiconductors are Physical Vapor Deposition (PVD) and solution-shearing.

Physical Vapor Deposition (PVD) , often in the form of thermal evaporation, is a vacuum-based technique. The organic material is heated in a high-vacuum chamber until it sublimes, and the vapor then condenses onto a cooler substrate, forming a thin film. This method offers high purity and precise control over film thickness. Studies on related quinoxaline derivatives have employed vacuum deposition to create uniform films with thicknesses typically in the range of 40-60 nm for electronic device fabrication. researchgate.net

Solution-Shearing is a scalable, meniscus-guided coating technique suitable for materials soluble in appropriate solvents. researchgate.net In this process, a blade is moved at a controlled speed across a substrate that is coated with a solution of the organic material. The confined evaporation of the solvent at the meniscus front promotes the controlled crystallization of the solute, often leading to highly aligned crystalline films. rsc.org This technique has been successfully used to fabricate OTFTs from quinoxaline derivatives, demonstrating its utility in creating functional electronic layers from solution. researchgate.net The choice between PVD and solution-shearing depends on the material's thermal stability, solubility, and the desired film characteristics for a specific application.

Table 2: Comparison of Thin Film Deposition Techniques

| Feature | Physical Vapor Deposition (PVD) | Solution-Shearing |

| Process Environment | High Vacuum | Ambient or Controlled Atmosphere |

| Material State | Solid (sublimed to vapor) | Solution |

| Film Purity | High (impurities from solvent are avoided) | Dependent on solvent and solute purity |

| Thickness Control | High precision (Angstrom level) | Good (dependent on solution concentration and shearing speed) |

| Scalability | Generally lower throughput, batch processing | High potential for large-area, roll-to-roll processing |

| Material Requirement | Must be thermally stable and sublimable | Must be soluble in a suitable solvent |

| Crystallinity | Often produces polycrystalline or amorphous films | Can induce high crystallinity and molecular alignment |

Atomic Force Microscopy (AFM) for Surface Morphology

The nanoscale morphology of a thin film directly influences its electronic properties, such as charge carrier mobility. Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography of these films with high resolution. chalcogen.ro

AFM operates by scanning a sharp tip over the sample surface, allowing for the generation of 3D topographical images. From these images, several critical parameters describing the surface morphology can be quantified. researchgate.net These include:

Grain Size and Distribution : AFM can visualize individual crystalline grains, and their size and connectivity are crucial for efficient charge transport across the film.

Presence of Defects : The technique can identify defects such as pinholes, cracks, or aggregates that could be detrimental to device performance.

For organic semiconductors like quinoxaline derivatives, AFM is used to compare the morphology of films produced by different methods, such as PVD and solution-shearing. researchgate.net For instance, the highly ordered, large-grain structures often achievable with solution-shearing can be directly visualized with AFM, providing a clear link between the processing method and the resulting film quality. rsc.org The analysis of surface features like hills and valleys provides insight into the material's crystallization behavior during deposition. chalcogen.ro

Table 3: Key Surface Morphology Parameters from AFM Analysis

| Parameter | Symbol | Description |

| Average Roughness | Ra | The arithmetic average of the absolute values of the height deviations from the mean surface. |

| Root Mean Square Roughness | Rq or RMS | The square root of the average of the squared height deviations from the mean surface; more sensitive to large peaks and valleys than Ra. |

| Maximum Peak to Valley Height | Rt | The vertical distance between the highest peak and the lowest valley within the evaluation length. |

| Surface Skewness | Rsk | A measure of the asymmetry of the surface profile about the mean line. |

| Surface Kurtosis | Rku | A measure of the "peakedness" or sharpness of the surface profile. |

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation 5,7-Dibromo-2,3-diphenylquinoxaline Derivatives

The rational design of new derivatives hinges on establishing clear structure-property relationships. By systematically modifying the core structure of this compound, researchers can fine-tune its electronic, optical, and biological properties for specific applications.

A primary strategy involves the synthesis of donor-acceptor (D-A) type molecules, where the electron-deficient quinoxaline (B1680401) core acts as the acceptor. researchgate.netrsc.org Attaching various electron-donating groups, such as diarylamines or heterocyclic amines, allows for the modulation of the intramolecular charge transfer (ICT) characteristics. rsc.org This approach is crucial for developing materials with desired luminescence and charge-transfer properties for use in optoelectronic devices. researchgate.net

Another avenue of rational design is the development of derivatives for biological applications. For instance, novel series of diphenylquinoxaline-6-carbohydrazide hybrids have been designed and synthesized as potent α-glucosidase inhibitors for anti-diabetic applications. nih.gov In this context, modifying the peripheral phenyl rings with different substituents (e.g., fluoro, chloro, nitro groups) has a direct and predictable impact on the inhibitory activity of the compound. nih.gov This demonstrates that even subtle electronic changes can significantly alter biological function, providing a clear path for optimization.

The following table, based on findings for related diphenylquinoxaline hybrids, illustrates how substituent changes can influence biological activity, a key principle in rational drug design.

Table 1: Structure-Activity Relationship of Substituted Diphenylquinoxaline Hybrids as α-Glucosidase Inhibitors

This table is illustrative of rational design principles applied to the broader class of diphenylquinoxaline derivatives, as detailed in the cited research.

| Derivative (Substituent R) | IC₅₀ (µM) | Inhibition Type | Rationale for Activity |

|---|---|---|---|

| Phenyl (7a) | 154.8 ± 3.0 | Competitive | Baseline activity for the unsubstituted phenyl ring. nih.gov |

| 3-Fluorophenyl (7e) | 110.6 ± 6.0 | Competitive | Potent activity attributed to the electron-withdrawing nature and small size of fluorine. nih.gov |

| 4-Chlorophenyl (7f) | 305.5 ± 7.2 | Competitive | Reduced activity compared to nitro- and fluoro-substituted analogs, highlighting the specific role of the substituent's electronic properties. nih.gov |

| 4-Nitrophenyl (7d) | 185.3 ± 2.5 | Competitive | Good activity due to the strong electron-withdrawing character of the nitro group. nih.gov |

| Thiophenyl (7o) | 145.4 ± 5.0 | Competitive | Slightly improved activity over the phenyl ring, potentially due to the bioisosteric replacement and increased lipophilicity of thiophene (B33073). nih.gov |

Data sourced from reference nih.gov.

Future work will likely focus on creating libraries of this compound derivatives where the bromine atoms are replaced with a wide array of functional groups through cross-coupling reactions. This will enable a comprehensive exploration of its potential in fields ranging from materials science to medicinal chemistry. nih.gov

Exploration of Novel Photophysical Phenomena and Mechanisms

Quinoxaline derivatives are known fluorophores, and future research is expected to uncover more complex photophysical behaviors. mdpi.com One of the most promising areas is the study of aggregation-induced emission (AIE). scholaris.carsc.org Unlike traditional dyes that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active materials show enhanced fluorescence in aggregates or solid films. rsc.orgscholaris.ca Designing this compound derivatives that exhibit AIE could lead to highly efficient solid-state emitters for applications in organic light-emitting diodes (OLEDs). rsc.orgrsc.org

Investigations into the underlying mechanisms of these phenomena are crucial. For example, studies on related quinoxaline derivatives have shown that upon irradiation, they can generate reactive oxygen species (ROS) through both electron and energy transfer mechanisms, indicating their potential as photosensitizers. mdpi.com Further research could quantify the photosensitizing efficiency of this compound derivatives and explore their use in photodynamic therapy or photocatalysis.

The following table summarizes key photophysical properties of various quinoxaline derivatives, highlighting how structural modifications can tune their emission characteristics.

Table 2: Photophysical Properties of Selected Quinoxaline Derivatives

| Compound | Excitation λ (nm) | Emission λ (nm) | Emission Color | Key Feature |

|---|---|---|---|---|

| Quinoxaline-based molecule 1 | 355 | 423 (in THF) | Deep Blue | Aggregation-Induced Enhanced Emission (AIEE) observed. scholaris.ca |

| Quinoxaline-based molecule 2 | 353 | 425 (in THF) | Deep Blue | AIEE behavior. scholaris.ca |

| Quinoxaline-based molecule 3 | 351 | 417 (in THF) | Deep Blue | AIEE behavior. scholaris.ca |

| TQT-G (crystal form) | - | 530 | Green | Polymorphism-dependent emission; exhibits H-aggregate behavior. rsc.org |

| TQT-Y (crystal form) | - | 575 | Yellow | Polymorphism-dependent emission; tends to form a J-aggregate. rsc.org |

| TQT-R (crystal form) | - | 600 | Red | One of five different crystal forms obtained with distinct emissions. rsc.org |

Data sourced from references scholaris.carsc.org.

Future studies will also likely explore mechanochromic luminescence, where the material's emission color changes in response to mechanical stimuli like grinding or pressure. A D-A-D structured quinoxaline derivative has already demonstrated multicolor mechanochromic luminescence, switching between green, yellow, orange, and red emissions. rsc.org Applying these concepts to this compound could yield novel smart materials for sensors and security inks.

Integration into Hybrid Organic-Inorganic Material Systems

The integration of this compound derivatives into hybrid material systems represents a significant growth area, combining the processability of organic molecules with the robust performance of inorganic components. Two major classes of hybrid materials are particularly relevant: metal-organic frameworks (MOFs) and organic-inorganic hybrid perovskites.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While quinoxaline derivatives are typically synthesized using MOFs as catalysts, there is emerging potential to use functionalized quinoxalines as the organic linkers themselves. rsc.orgrsc.orgresearchgate.net The nitrogen atoms in the quinoxaline ring can act as effective and stable complexing agents for metal centers. mdpi.com By incorporating a this compound core into a MOF structure, it may be possible to create materials with tailored porosity, high surface area, and built-in photophysical or catalytic properties. researchgate.net

Organic-Inorganic Hybrid Perovskites: Perovskite nanocrystals (PNCs) are highly promising for next-generation displays and lighting due to their excellent color purity and high photoluminescence quantum yields. perovskite-info.com However, their stability is a major challenge. Functional organic ligands are crucial for passivating the surface of PNCs, enhancing their stability and charge transport properties. perovskite-info.com A rationally designed derivative of this compound could serve as a multifunctional ligand for perovskites. The aromatic diamine character inherent in the quinoxaline family is a known component in stable hybrid perovskite structures. scispace.com For example, a related compound, 5,8-dibromo-2,3-bis(6-bromopyridin-2-yl)quinoxaline, has been used as a precursor for on-surface synthesis on a silver substrate, demonstrating the interaction between these types of molecules and inorganic surfaces. mdpi.com Future work could explore how these ligands influence the optoelectronic properties and long-term stability of perovskite-based devices.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials before their synthesis, saving significant time and resources. beilstein-journals.orgnih.govmit.edu This "materials by design" approach is highly applicable to the development of novel this compound derivatives.

Theoretical investigations can accurately predict key electronic and photophysical parameters. nih.govresearchgate.net These include:

Frontier Molecular Orbital (HOMO/LUMO) Energies: These values are critical for designing materials for electronic devices, as they determine the efficiency of charge injection, transport, and transfer between different layers. nih.govresearchgate.net

Energy Gaps (ΔE g): The energy gap is directly related to the absorption and emission wavelengths of the material, allowing for the computational screening of candidates for specific colors in OLEDs or for optimal absorption in solar cells. nih.gov

Excitation Energies and Absorption Spectra: Time-dependent DFT (TD-DFT) can simulate the UV-Vis absorption spectra of proposed molecules, providing insight into their light-harvesting capabilities. nih.govresearchgate.netias.ac.in

The following table shows examples of properties predicted for quinoxaline derivatives using computational methods.

Table 3: Computationally Predicted Properties of Quinoxaline Derivatives via DFT

| Molecule/System | Method | Predicted Property | Value | Significance |

|---|---|---|---|---|

| Quinoxaline Dyes | B3LYP/6-311G(d,p) | HOMO Energy | -5.70 to -6.65 eV | Predicts efficiency of dye regeneration in solar cells. nih.govresearchgate.net |

| Quinoxaline Dyes | B3LYP/6-311G(d,p) | LUMO Energy | -2.18 to -3.00 eV | Impacts electron injection into semiconductor substrates. nih.govresearchgate.net |

| Quinoxaline Dyes | B3LYP/6-311G(d,p) | Energy Gap (ΔE g) | 3.25 to 3.65 eV | Determines light absorption range and potential open-circuit voltage. nih.govresearchgate.net |

| Quinoxalinone 1 | TD-DFT/B3LYP | Electronic Transition | ~415 nm (n→π*) | Predicts the main absorption band in the visible spectrum. ias.ac.in |

| Quinoxaline-based ETMs | DFT | Electron Mobility | Good | Suggests potential for use as electron-transporting materials in organic electronics. beilstein-journals.org |

Data sourced from references beilstein-journals.orgnih.govresearchgate.netias.ac.in.

By combining computational screening with artificial intelligence and machine learning (AI/ML), researchers can rapidly evaluate vast libraries of virtual compounds. mit.eduyoutube.com These predictive models can identify the most promising candidates for synthesis and experimental validation, accelerating the discovery of next-generation materials based on the this compound scaffold. nih.govyoutube.com